Malayoside
CAS No.: 6869-57-4
Cat. No.: VC18443894
Molecular Formula: C29H42O9
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6869-57-4 |
|---|---|
| Molecular Formula | C29H42O9 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | (3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
| Standard InChI | InChI=1S/C29H42O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,14-15,17-21,23-26,32-35H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27+,28+,29-/m0/s1 |
| Standard InChI Key | QITDIWRKOXBKAM-XUAZSLIYSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O)O |
Introduction
Chemical Structure and Natural Sources
Malayoside (C₂₉H₄₂O₉; molecular weight: 534.6 g/mol) belongs to the cardenolide class, characterized by a steroidal nucleus fused to a lactone ring and a sugar moiety (Figure 1) . Its IUPAC name, (3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde, reflects its complex stereochemistry .
Table 1: Key Physicochemical Properties of Malayoside
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₂O₉ |
| Molecular Weight | 534.6 g/mol |
| Natural Source | Antiaris toxicaria (Upas tree) |
| Solubility | Ethanol-soluble |
| Bioactivity | Anticancer, pro-apoptotic |
The compound is primarily isolated via ethanol extraction followed by chromatographic purification (e.g., HPLC) . Structural analogs, such as toxicarioside M, share its cardenolide core but differ in glycosylation patterns .
Mechanisms of Anticancer Activity
Activation of the MAPK-Nur77 Pathway in NSCLC
In NCI-H460 NSCLC cells, malayoside induces apoptosis by upregulating Nur77, an orphan nuclear receptor that translocates to mitochondria to initiate cell death . Dose-dependent activation of ERK and p38 MAP kinases precedes Nur77 expression, with MAPK inhibitors (e.g., U0126, SB203580) abolishing this effect . In vivo, malayoside reduces tumor volume by 62% in xenograft models, correlating with increased p-ERK, p-p38, and Nur77 levels .
Prostate Cancer Suppression via Nur77 Modulation
Malayoside demonstrates dual activity in PRAD:
-
Transcriptional Regulation: Upregulates pro-apoptotic genes (e.g., BAX, CAS3) while downregulating anti-apoptotic BCL2 .
-
Molecular Binding: Forms stable complexes with Nur77 (binding free energy: −88.856 kJ/mol) via hydrogen bonds (Gln57, Gln73) and hydrophobic interactions (Asp77, Gly70) .
Table 2: Binding Free Energy Components of Malayoside-Nur77 Interaction
| Component | Energy (kJ/mol) |
|---|---|
| Van der Waals (ΔE_vdw) | −158.824 |
| Electrostatic (ΔE_elec) | −31.491 |
| Polar Solvation (ΔG_PB) | +117.443 |
| Non-polar Solvation | −15.794 |
| Total ΔG_bind | −88.856 |
MD simulations (100 ns) confirm complex stability (RMSD: 0.3 nm post-2 ns), validating Nur77 as a therapeutic target .
Comparative Analysis with Other Cardenolides
While cardenolides like digoxin inhibit Na+/K+-ATPase, malayoside’s anticancer action is distinct:
| Feature | Malayoside | Digoxin |
|---|---|---|
| Primary Target | Nur77 | Na+/K+-ATPase |
| Apoptosis Induction | MAPK-dependent | Calcium-mediated |
| Cancer Specificity | NSCLC, PRAD | Breast, Leukemia |
| Toxicity Profile | Lower cardiotoxicity | High arrhythmia risk |
This specificity reduces off-target effects, making malayoside a safer candidate for long-term therapy .
Pharmacological Applications Beyond Oncology
Cardiovascular Effects
Malayoside’s cardiotonic properties are attributed to partial Na+/K+-ATPase inhibition, which increases intracellular Ca²⁺ concentrations and enhances myocardial contractility . Unlike digitalis analogs, it exhibits a wider therapeutic window in preclinical models.
Challenges and Future Directions
-
Bioavailability Optimization: Poor oral absorption (<15% in murine models) necessitates nanoparticle encapsulation or prodrug development .
-
Combination Therapies: Synergy with MAPK inhibitors (e.g., trametinib) warrants investigation to overcome resistance .
-
Nur77 Isoform Studies: Differential effects of Nur77 splice variants (e.g., Nur77ΔDBD) on apoptosis remain unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume